![molecular formula C17H12N2 B3278218 2,5-diphenyl-1H-pyrrole-3-carbonitrile CAS No. 67421-66-3](/img/structure/B3278218.png)
2,5-diphenyl-1H-pyrrole-3-carbonitrile
Overview
Description
Scientific Research Applications
Metallo-β-lactamase Inhibitor Development
- A study investigated the structure-activity relationship of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives, revealing their potential as broad-spectrum metallo-β-lactamase (MBL) inhibitors. These compounds, especially the N-benzoyl derivative of 5a, showed significant activity against various MBLs and enhanced the sensitivity of MBL-producing cell cultures towards meropenem (McGeary et al., 2017).
Antibacterial Applications
- Research on the condensation reaction of dimedone with 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile led to the creation of novel cyclic compounds with significant antibacterial activity against Gram-positive and Gram-negative bacteria (Vazirimehr et al., 2017).
Synthesis of New Chemical Structures
- The synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines using 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile was described, showcasing the potential for creating diverse chemical structures (Khashi et al., 2015).
Insecticidal Activity
- A study synthesized novel 2-(p-chlorophenyl) pyrrole-3-carbonitrile compounds, demonstrating good insecticidal activities (Xu Shang-cheng, 2004).
Anti-inflammatory Activity
- The synthesis of 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitrile derivatives was explored for their anti-inflammatory activity, with some compounds showing more potent activity than standard drugs (Dholakia, 2023).
Photopolymerization Processes
- A series of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives were studied as fluorescent molecular sensors for monitoring different photopolymerization processes. They were found to be highly sensitive and efficient for photoinitiation (Ortyl et al., 2019).
Structural Diversity in Metal Complexes
- The first structural characterization of metal complexes with 2,5-dicarboxamidopyrroles and 2,5-dicarbothioamidopyrroles, which are analogous to pyridine ligands, was conducted. This study opens avenues for new applications in coordination chemistry (Bates et al., 2008).
Anti-tubercular Activity
- Novel pyrrole derivatives were synthesized as potential treatments for tuberculosis, exhibiting promising anti-tubercular activity in vitro compared to standard drugs (Uthale, 2014).
Corrosion Inhibition
- 5-(Phenylthio)-3H-pyrrole-4-carbonitriles were studied as corrosion inhibitors for mild steel in acidic conditions, showing significant inhibition efficiency and adsorption properties (Verma et al., 2015).
properties
IUPAC Name |
2,5-diphenyl-1H-pyrrole-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2/c18-12-15-11-16(13-7-3-1-4-8-13)19-17(15)14-9-5-2-6-10-14/h1-11,19H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEQKIIHTWHDHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N2)C3=CC=CC=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-diphenyl-1H-pyrrole-3-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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